1-Chloro-1-fluoroethylene

描述

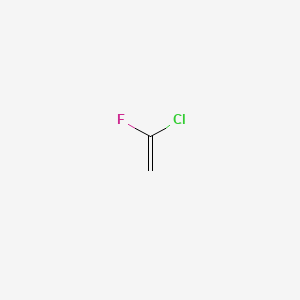

It is characterized by its chlorine and fluorine functional groups, with the chemical formula C₂H₂ClF and a molecular weight of 80.49 g/mol . This compound is known for its applications in various chemical processes and is commonly used as a monomer in the production of polymers such as polyvinylidene fluoride and polyvinyl chloride .

准备方法

1-Chloro-1-fluoroethylene is typically synthesized through the reaction of chloroethylene (C₂H₃Cl) and hydrogen fluoride (HF). This reaction requires high temperature and high pressure conditions and is facilitated by the use of a catalyst . The industrial production of this compound involves similar conditions, ensuring the efficient conversion of reactants to the desired product.

化学反应分析

Polymerization Reactions

1-Chloro-1-fluoroethylene can undergo polymerization to form a homopolymer . This process typically requires high pressure and the presence of a free radical promoting catalyst .

Dehalogenation Reactions

Dehalogenation of haloalkanes, including derivatives of This compound, can occur over metal oxide catalysts . For example, the reaction of CFCl2CH2Cl over Cr2O3 yields CFCl=CH2, along with other products like acetylene .

Reaction Conditions and Products

| Reactant | Catalyst | Products |

|---|---|---|

| CFCl2CH2Cl | Cr2O3 | CFCl=CH2, HC≡CH, Surface Halogen |

The dehalogenation mechanism involves C-Cl bond cleavage, forming a haloalkyl surface intermediate. Further elimination of chlorine leads to the formation of the haloalkene .

Reductive Dechlorination

This compound can undergo anaerobic reductive dechlorination, a process relevant in environmental remediation . This reaction is analogous to the dechlorination of vinyl chloride (VC), where the chlorine atom is replaced by a hydrogen atom, leading to the formation of fluoroethene (FE) .

Kinetic Parameters for Reductive Dechlorination

| Parameter | This compound | Vinyl Chloride |

|---|---|---|

| Half-Saturation Constant (Ks) | 87 μM | 63 μM |

| Maximum Utilization Rate (kmaxX) | 350 μM/d | 334 μM/d |

This reaction is inhibited by acetylene and is associated with the transformation of VC to ethene . The comparable rates of transformation suggest that This compound can serve as a reactive tracer for evaluating VC transformation rates in anaerobic environments .

Other Reactions

-

Fluorination : This compound can be formed during the fluorination of chlorocarbons and chlorohydrocarbons .

-

Equilibrium Geometry and Vibrational Spectra : Spectroscopic studies have been conducted to determine the equilibrium structure and vibrational frequencies of This compound using computational methods .

-

Reaction with Hydrogen Fluoride : Vinyl chloride reacts with hydrogen fluoride to produce 1-chloro-1-fluoroethane and 1,1-difluoroethane .

-

Dehydrohalogenation : Haloalkanes can undergo dehydrohalogenation reactions on γ-alumina catalysts, leading to the formation of halo-olefins and hydrogen halides .

These reactions highlight the versatility of This compound in various chemical processes, from polymer synthesis to environmental applications.

科学研究应用

Polymerization Processes

One of the primary applications of 1-chloro-1-fluoroethylene is in the polymerization process to create polymers with enhanced physical properties. The compound can undergo homopolymerization and copolymerization, leading to materials with superior toughness, molecular weight, and thermal stability.

A notable study demonstrated that polymerizing this compound under high pressure (up to 35,000 pounds per square inch) significantly improves the polymer's toughness and processability compared to those produced at lower pressures . This process allows for a reduction in catalyst usage while achieving a high conversion rate and enhanced material properties.

Material Science Applications

The polymers derived from this compound are utilized in various industrial applications due to their chemical resistance and thermal stability. These materials are particularly valuable in the following areas:

- Coatings and Adhesives : The polymers exhibit excellent adhesion properties and are used in coatings that require durability and resistance to harsh chemicals.

- Electrical Insulation : Due to their dielectric properties, these polymers serve as insulating materials in electrical applications.

- Automotive Components : The high-performance characteristics make them suitable for use in automotive parts that require resistance to heat and chemicals.

Environmental Monitoring

Given its toxicity, there is a growing need for effective monitoring of this compound in the environment. Advanced spectroscopic techniques have been developed to detect this compound in atmospheric samples. Recent studies have focused on improving detection methods using vibrational spectroscopy, which provides accurate data on its concentration levels .

Table 2: Detection Methods for this compound

| Method | Sensitivity | Application Area |

|---|---|---|

| Fourier Transform Infrared | High | Atmospheric Monitoring |

| Gas Chromatography-Mass Spectrometry | Very High | Environmental Analysis |

| Photoacoustic Spectroscopy | Moderate | Laboratory Research |

Safety Considerations

While exploring the applications of this compound, it is crucial to address safety concerns. The compound is highly flammable and can irritate the eyes and respiratory tract. Proper handling procedures must be established to mitigate risks associated with its use .

作用机制

The mechanism of action of 1-chloro-1-fluoroethylene primarily involves its ability to undergo polymerization and substitution reactions. The molecular targets and pathways involved include the interaction of its double bond with various reagents, leading to the formation of new chemical bonds and products.

相似化合物的比较

1-Chloro-1-fluoroethylene is unique due to its specific combination of chlorine and fluorine functional groups. Similar compounds include:

1,1-Difluoroethylene: Contains two fluorine atoms instead of one chlorine and one fluorine.

1-Chloro-2-fluoroethylene: Has a different arrangement of chlorine and fluorine atoms.

Chlorotrifluoroethylene: Contains three fluorine atoms and one chlorine atom.

These compounds differ in their chemical properties and reactivity, making this compound distinct in its applications and behavior .

生物活性

1-Chloro-1-fluoroethylene (C2H2ClF), also known by its chemical structure CH2=CFCl, is a colorless gas utilized primarily as a monomer in the production of fluoropolymers. Its unique properties, including chemical resistance and thermal stability, make it valuable in various industrial applications. Understanding its biological activity is crucial for assessing its safety and environmental impact.

This compound is classified under the category of haloalkenes. Its physical properties include:

- Molecular Weight: 84.49 g/mol

- Boiling Point: Approximately 10 °C

- Density: 1.25 g/L at 25 °C

- Flash Point: -20 °C

Toxicological Profile

The toxicological data for this compound reveals several important aspects regarding its biological activity:

Acute Toxicity

- Inhalation Exposure: The main route of exposure is through inhalation, leading to potential respiratory irritation. Long-term exposure may not produce chronic health effects as per animal model studies .

- Skin and Eye Irritation: It is classified as a skin irritant (H315) and causes serious eye irritation (H319) upon contact .

Endocrine Disruption

Current literature indicates no evidence supporting endocrine-disrupting properties for this compound . This is significant for evaluating its safety in industrial applications.

Study on Respiratory Effects

A study conducted on workers exposed to various fluorinated compounds, including this compound, reported symptoms such as respiratory irritation and headaches. The findings suggested that while acute exposure could lead to immediate symptoms, chronic effects were not well-documented .

Environmental Impact Assessment

Research assessing the environmental impact of fluorinated compounds highlighted that this compound contributes to atmospheric fluoride levels. In agricultural settings, exposure to fluoride from emissions was linked to plant stress and leaf necrosis, indicating potential indirect effects on ecosystems .

Comparative Biological Activity Table

常见问题

Basic Research Questions

Q. What are the primary synthesis routes for 1-chloro-1-fluoroethylene in laboratory settings?

Laboratory synthesis often involves controlled dehydrohalogenation or dehalogenation reactions. For example, 1,1,2-trichloro-1-fluoroethane can undergo selective dechlorination using zinc in ethanol under reflux conditions. Polymerization methods, such as radical-initiated homopolymerization, have also been explored to study its behavior as a monomer, producing materials with head-to-tail or head-to-head configurations .

Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?

Key techniques include:

- Fourier Transform Microwave (FTMW) Spectroscopy : Resolves rotational transitions to determine bond lengths, angles, and hyperfine coupling constants (e.g., chlorine quadrupole coupling tensors) .

- Triple-Resonance 3D-NMR : Combines ¹H, ¹³C, and ¹⁹F NMR to analyze polymer tacticity and substituent effects in derivatives .

- Infrared (IR) Spectroscopy : Identifies vibrational modes, particularly C-F and C-Cl stretching frequencies, to infer electronic interactions .

Q. What safety protocols are essential when handling this compound in laboratory environments?

The compound is highly flammable (boiling point: −25°C) and requires stringent precautions:

- Use inert gas purging in reaction setups to avoid ignition.

- Store in sealed containers under nitrogen at low temperatures.

- Monitor airborne concentrations (IDLH: 3.29 mg/m³) and ensure fume hood ventilation .

Advanced Research Questions

Q. How can rotational spectroscopy resolve the equilibrium geometry of this compound complexes?

Isotopic substitution (e.g., deuterated or ¹³C-labeled species) combined with FTMW spectroscopy allows precise determination of equilibrium structures. For example, analysis of seven isotopomers revealed a non-linear hydrogen-bonded complex with acetylene, where the F atom acts as an acceptor and the C≡C bond interacts with a cis-H atom on the ethylene moiety . Vibration-rotation interaction constants derived from MP2/CCSD(T) calculations further refine experimental geometries .

Q. What computational approaches are used to predict the electronic structure of halogenated ethylenes like this compound?

High-level methods include:

- Coupled-Cluster Theory (CCSD(T)) : Provides accurate equilibrium geometries and dipole moments when paired with quadruple-zeta basis sets .

- Møller–Plesset Perturbation Theory (MP2) : Evaluates intermolecular interaction energies (e.g., binding affinity in acetylene complexes) .

- B3LYP/SNSD Anharmonic Force Fields : Corrects for vibrational effects in semi-experimental structural determinations .

Q. How do discrepancies between experimental and computational structural data arise, and how can they be mitigated?

Discrepancies often stem from incomplete basis sets or neglected core-valence correlation effects. For instance, CCSD(T)/cc-pVQZ calculations for cis-1-chloro-2-fluoroethylene underestimated bond lengths by 0.002–0.005 Å compared to experimental data. Mitigation strategies include:

- Extrapolation to the complete basis-set limit.

- Inclusion of relativistic corrections for heavy atoms (e.g., Cl) .

Q. What advanced NMR techniques elucidate the tacticity of poly(this compound)?

Triple-resonance ¹H/¹³C/¹⁹F 3D-NMR assigns stereochemical configurations by correlating chemical shifts across nuclei. For example, distinct splitting patterns in ¹⁹F NMR differentiate isotactic (mm) and syndiotactic (rr) triads, validated via COSY and NOESY experiments .

Q. How should researchers approach contradictory data in vibrational spectra analysis of halogenated ethylenes?

Contradictions (e.g., conflicting IR absorption cross-sections) require cross-validation using complementary methods:

- Compare gas-phase FTIR results with matrix-isolation spectroscopy to isolate environmental effects.

- Validate assignments via ab initio vibrational frequency calculations (e.g., B3LYP/6-311++G(d,p)) .

Q. Data Contradiction Analysis

属性

IUPAC Name |

1-chloro-1-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWSPZHCJXUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073290 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2317-91-1, 26948-99-2 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2317-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002317911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026948992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。